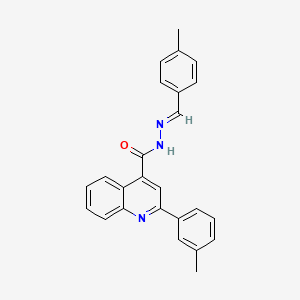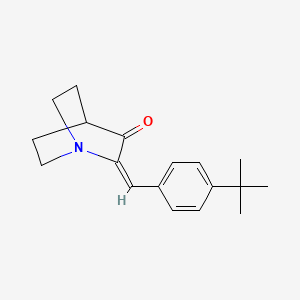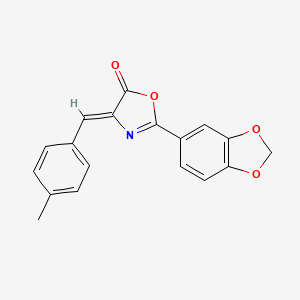
3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione is a significant chemical entity studied for its various chemical properties and reactions. This compound, involving morpholine and pyrrolidinedione functional groups, serves as an intermediate in synthesizing biologically active compounds and has been explored in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related morpholine and pyrrolidinedione compounds involves multi-step processes, including reactions such as condensation, nucleophilic substitution, and rearrangements. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlights the complexity and efficiency of synthetic strategies employed for these compounds (Wang et al., 2016).
Molecular Structure Analysis
The crystal and molecular structures of compounds within this class have been determined through various spectroscopic methods and X-ray diffraction analysis. The molecular structure analysis reveals insights into the arrangement of atoms and the conformation of the morpholine and pyrrolidinedione rings, which significantly influence the compound's chemical reactivity and interactions (Rajeswari et al., 2010).
Scientific Research Applications
Synthesis and Characterization
Research by Amirnasr et al. (2001) details the synthesis and spectroscopic characterization of Co(III) complexes, including analysis of morpholine and pyrrolidine variants. This study underscores the chemical's utility in forming complexes with significant potential in various scientific applications, emphasizing its structural and bonding properties through X-ray diffraction techniques (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, exploring their biological activities. The study focuses on the modification of 3-(4-Morpholinyl)-1-(2-Phenylethyl)-2,5-Pyrrolidinedione to assess its impact on biological efficacy, highlighting its versatile role in creating compounds with potential therapeutic applications (Oliveira, Lemos, de Mattos, Segundo, Santiago, & Braz-Filho, 2002).
Applications in Heterocyclic Chemistry
Knüppel et al. (2000) explored the dynamic features of bis(aminocyclopentadienyl) and bis(aminoindenyl) zirconium complexes, including those derived from morpholine. This research contributes to our understanding of the compound's flexibility in forming diverse heterocyclic structures, showcasing its significance in the development of novel chemical entities with possible industrial and pharmaceutical relevance (Knüppel, Faure, Erker, Kehr, Nissinen, & Fröhlich, 2000).
Pitacco et al. (1974) investigated the tautomerism of enamines derived from 2-tetralone, examining the differences in nucleophilic behavior between morpholine and pyrrolidine enamines. This study provides insights into the compound's reactivity and its applications in synthesizing specific structures, contributing to the broader field of organic synthesis and reaction mechanisms (Pitacco, Colonna, Valentin, & Risaliti, 1974).
properties
IUPAC Name |
3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIJQDGWAJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349484 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98708-28-2 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)